molecular formula C12H12ClN B1329329 Diphenylamine hydrochloride CAS No. 537-67-7

Diphenylamine hydrochloride

Cat. No. B1329329
CAS RN: 537-67-7
M. Wt: 205.68 g/mol
InChI Key: JEFJSEIUEJBMSR-UHFFFAOYSA-N
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Description

Diphenylamine hydrochloride (DPAH) is a compound that has been identified as an active antihyperglycemic agent in onions and tea, with its content being highest in mature onion bulbs and varying in other onion organs. It is also found in green and black teas, with higher concentrations in the former. Cooking has been shown to decrease the diphenylamine content . DPAH is used as a preservative to prevent fruit degradation and surface scald during storage, but high concentrations can have negative health effects, necessitating accurate detection and quantification of DPAH residues in treated fruits .

Synthesis Analysis

The synthesis of diphenhydramine hydrochloride, a related compound to DPAH, can be achieved through an end-to-end continuous flow process that combines chlorodiphenylmethane and N,N-dimethylaminoethanol in a 1:1 molar ratio without additional solvents at high temperatures. This process yields the target compound directly as a molten salt in high yield, representing a green chemistry approach that minimizes waste and maximizes atom economy .

Molecular Structure Analysis

The molecular structure of diphenhydramine, a compound closely related to DPAH, has been studied using gas-phase electron diffraction and quantum chemistry. The molecule exhibits an asymmetric structure with specific torsion angles about the N-C bonds. The geometric parameters determined include bond lengths and angles, which are consistent with quantum-chemical calculations . Additionally, the solid-state structure of diphenhydramine hydrochloride has been determined by X-ray crystallography, revealing an orthorhombic space group and an almost eclipsed geometry for the oxydimethyleneamino moiety .

Chemical Reactions Analysis

Diphenylamine and its derivatives participate in various chemical reactions. For instance, polymers of diphenylamine-2-carboxylic acid can be prepared by chemical oxidative polymerization, resulting in amorphous, electroactive, and thermally stable polymers . The intramolecular interactions in diphenhydramine, such as the gauche effect, contribute to its conformational preference, which is relevant for its bioactive form when complexed with histamine methyltransferase .

Physical and Chemical Properties Analysis

The interactions of diphenhydramine hydrochloride with imidazolium-based ionic liquids have been investigated through volumetric, acoustic, and UV absorption studies. These studies provide insights into the physicochemical interactions in the ternary system, confirming strong attractive interactions between the drug and the ionic liquids . The electrochemical detection and degradation of DPAH using a bifunctional catalyst composed of praseodymium orthovanadate nanofiber-supported NiFe-layered double hydroxide have been explored, revealing significant electrochemical features such as a wide dynamic working range, increased sensitivity, and a low detection limit .

Scientific Research Applications

1. Environmental Impact and Remediation

Diphenylamine (DPA) and its derivatives are used as stabilizers in explosives, propellants, and in the rubber and elastomer industry. They are also applied to prevent post-harvest deterioration of crops like apples and pears. However, DPA has been detected in soil and groundwater, raising concerns about its environmental impact. Limited studies on its biodegradability suggest the need for further investigation to understand its environmental hazard and to develop remediation techniques (Drzyzga, 2003).

2. Agricultural Applications

In agriculture, DPA is used to reduce chilling injury in crops like green bell pepper. It works as an antioxidant and has shown effectiveness in preventing damage when stored at low temperatures, thus contributing to better post-harvest quality (Purvis, 2002).

3. Industrial Applications

DPA is a component in the production of dyes, pharmaceuticals, and photography chemicals. Its derivatives are still produced worldwide for various industrial applications, demonstrating its versatility and importance in different sectors.

4. Soil Biological Activity

Studies on the effects of diphenylamine on soil biological activity indicate that it can stimulate soil respiration and influence microecological effects. This research provides a basis for understanding the ecological impact of DPA as a pollutant and its interactions with soil biota (Wei Li-ping, 2008).

5. Battery Technology

Diphenylamine has been explored as a safety electrolyte additive for lithium-ion batteries. It is used for overcharge protection, preventing voltage runaway during overcharge, and ensuring the safety of battery operations (Li et al., 2008).

Safety And Hazards

Diphenhydramine may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin or if inhaled . It causes severe skin burns and eye damage . Inhalation may irritate mucous membranes .

Future Directions

Diphenhydramine is used mainly for its antioxidant properties . It is used in a variety of conditions to treat and prevent dystonias, insomnia, pruritis, urticaria, vertigo, and motion sickness . In the future, clinically advantageous H1 antihistamines developed with the aid of molecular techniques might be available .

properties

IUPAC Name

N-phenylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H11N.ClH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10,13H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFJSEIUEJBMSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060218
Record name Benzenamine, N-phenyl-, hydrochloride
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Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Diphenylamine hydrochloride

CAS RN

537-67-7
Record name Benzenamine, N-phenyl-, hydrochloride (1:1)
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Record name Diphenylamine hydrochloride
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Record name Diphenylamine hydrochloride
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Record name Benzenamine, N-phenyl-, hydrochloride (1:1)
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Record name Benzenamine, N-phenyl-, hydrochloride
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Record name Diphenylammonium chloride
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Record name DIPHENYLAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
158
Citations
J Forrest, DA Liddell, SH Tucker - Journal of the Chemical Society …, 1946 - pubs.rsc.org
… into tetraphenylhydrazine-and the tertiary amine obtained by distillation ; (2f treated with excess of concentrated hydrochloric acid which precipitated diphenylamine hydrochloride …
Number of citations: 14 pubs.rsc.org
M Qureshi, S Qureshi, SC Singhal - Analytica Chimica Acta, 1971 - Elsevier
… Diphenylamine first reacts with hydrochloric acid to form diphenylamine hydrochloride which condenses with aldehydes losing one mole of water. The red coloured compound is not …
Number of citations: 11 www.sciencedirect.com
CS Gibson, DC Vining - Journal of the Chemical Society, Transactions, 1923 - pubs.rsc.org
… of diphenylamine hydrochloride. The amount of diphenylamine hydrochloride recovered … converted into diphenylamine hydrochloride (mp 179" with decomposition). The amount of …
Number of citations: 5 pubs.rsc.org
MT Clark - 1967 - search.proquest.com
The original object of the research described in this thesis was to investigate the possibility of extending the Hofmann-Martius rearrangement (under the influence of anhydrous cobalt …
Number of citations: 0 search.proquest.com
M Qureshi, SZ Qureshi, HS Rathore… - The Journal of …, 1975 - ACS Publications
… Kinetic data for the reaction between diphenylamine hydrochloride and p-dimethylaminobenzaldehyde in the solid state are recorded. The experimental data fit the equation £3 = kit, …
Number of citations: 19 pubs.acs.org
磊昊陈, 标张, 刚沈 - Fa yi xue za zhi, 2022 - pubmed.ncbi.nlm.nih.gov
[Deaths due to Poisoning with Diphenylamine Hydrochloride Tablets:Four Case Reports] [Deaths due to Poisoning with Diphenylamine Hydrochloride Tablets:Four Case Reports] …
Number of citations: 4 pubmed.ncbi.nlm.nih.gov
HL Ngo, H Vanselous, GD Strahan… - Journal of the American …, 2013 - Wiley Online Library
… improve the economics of this family of catalysts we have therefore explored the use of alternate acidic catalysts, and describe here FFA esterification with diphenylamine hydrochloride (…
Number of citations: 2 aocs.onlinelibrary.wiley.com
M Fujimoto - Bulletin of the Chemical Society of Japan, 1959 - journal.csj.jp
In the preceding paper1) of this series, it was reported that diphenylamine(I) reacts violently with thionyl chloride, thionyl bromide and sulfuryl chloride, and that thionyl chloride …
Number of citations: 11 www.journal.csj.jp
GS Hiers, R Adams - Journal of the American Chemical Society, 1927 - ACS Publications
… of diphenylamine hydrochloride, … diphenylamine hydrochloride is used. With the former conditions the reduction is frequently slower and incomplete. As the diphenylamine hydrochloride …
Number of citations: 10 pubs.acs.org
YS Uh, H Lee, Y soo Sohn - Journal of the Korean Chemical …, 1974 - koreascience.kr
… However, contrary to the case of piperi dine no diphenylamine hydrochloride was sepa rated in pure form during the reaction process. The addition was completed also very rapidly …
Number of citations: 1 koreascience.kr

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